molecular formula C8H8N2O5 B13015083 Methyl 4-methoxy-5-nitronicotinate

Methyl 4-methoxy-5-nitronicotinate

Cat. No.: B13015083
M. Wt: 212.16 g/mol
InChI Key: WYVPKKQLRZSSQY-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-nitronicotinate is an organic compound with the molecular formula C8H8N2O5 It is a derivative of nicotinic acid, featuring a methoxy group at the 4-position and a nitro group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-5-nitronicotinate typically involves the nitration of methyl 4-methoxynicotinate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-5-nitronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-methoxy-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5-nitronicotinate and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

  • Methyl 2-methoxy-5-nitronicotinate
  • Methyl 6-chloro-5-nitronicotinate
  • Methyl 2-hydroxy-5-nitronicotinate

Comparison: Methyl 4-methoxy-5-nitronicotinate is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 4-methoxy-5-nitronicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic areas.

Chemical Structure and Properties

This compound is a nitro-substituted pyridine derivative characterized by the presence of both methoxy and nitro functional groups. Its chemical formula is C8H8N2O4C_8H_8N_2O_4, with a molecular weight of approximately 196.16 g/mol. The structural configuration contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is associated with cytotoxic effects against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and survival. The nitro group is believed to play a crucial role in its cytotoxicity against tumor cells.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, which are critical in the apoptosis process.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Production : It has been suggested that the compound induces oxidative stress in cells, leading to increased ROS levels, which can trigger cell death in cancerous cells .
  • Gene Expression Modulation : Research indicates that this compound may alter gene expression profiles related to apoptosis and cell cycle regulation.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including good gastrointestinal absorption and bioavailability. Studies suggest that after administration, it reaches peak plasma concentrations within a few hours, making it a viable candidate for therapeutic applications.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 4-methoxy-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C8H8N2O5/c1-14-7-5(8(11)15-2)3-9-4-6(7)10(12)13/h3-4H,1-2H3

InChI Key

WYVPKKQLRZSSQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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